molecular formula C6H7ClN2 B093024 4-Chlorophenylhydrazine CAS No. 1073-69-4

4-Chlorophenylhydrazine

Cat. No. B093024
Key on ui cas rn: 1073-69-4
M. Wt: 142.58 g/mol
InChI Key: XXNOGQJZAOXWAQ-UHFFFAOYSA-N
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Patent
US06057478

Procedure details

In a 2 l four-necked flask fitted with dropping funnel, stirrer and condenser, 95 g of HCl 30% strength and 57 g of n-butanol (saturated with water, approximately 80% strength) are initially charged. The solution is heated to 50° C. and, over a period of 2 hours, admixed with a total of 720 g of an aqueous solution of 4-chlorophenylhydrazinedisulfonate- prepared by diazotization of 34.4 g (0.27 mol) of 4-chloroaniline (100 g of water, 78 g of HCl 30% strength, 55 g of NaNO2) and subsequent reduction with sulfite (186 g of NaHSO3 +57 g of NaOH). The reaction emulsion is kept at 50° C. for another 60 minutes, the pH is adjusted to 6.9 using 119 g of aqueous sodium hydroxide solution 33% strength, and the aqueous phase that is formed is separated off. The aqueous phase is extracted three times with 5 ml of n-butanol each time, and the combined organic phases are cooled to 15° C. The 4-chlorophenylhydrazine that is formed is filtered off with suction at 15° C. as a crystalline solid, using a 500 ml suction filter, washed with 50 ml of n-butanol and dried.
Name
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
720 g
Type
reactant
Reaction Step Two
Name
4-chlorophenylhydrazinedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.4 g
Type
reactant
Reaction Step Four
Quantity
186 g
Type
reactant
Reaction Step Four
Quantity
119 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9](S([O-])(=O)=O)[NH:10]S([O-])(=O)=O)=[CH:5][CH:4]=1.ClC1C=CC(N)=CC=1.S([O-])([O-])=O.[OH-].[Na+]>C(O)CCC>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
Cl
Name
Quantity
57 g
Type
solvent
Smiles
C(CCC)O
Step Two
Name
aqueous solution
Quantity
720 g
Type
reactant
Smiles
Step Three
Name
4-chlorophenylhydrazinedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(NS(=O)(=O)[O-])S(=O)(=O)[O-]
Step Four
Name
Quantity
34.4 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
186 g
Type
reactant
Smiles
S(=O)([O-])[O-]
Step Five
Name
Quantity
119 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 l four-necked flask fitted
CUSTOM
Type
CUSTOM
Details
the aqueous phase that is formed
CUSTOM
Type
CUSTOM
Details
is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with 5 ml of n-butanol each time
TEMPERATURE
Type
TEMPERATURE
Details
the combined organic phases are cooled to 15° C

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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